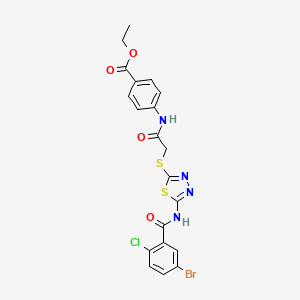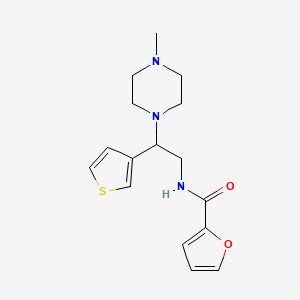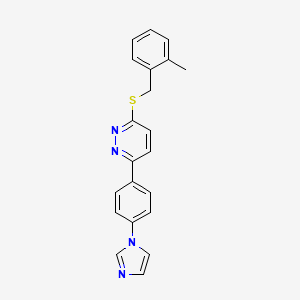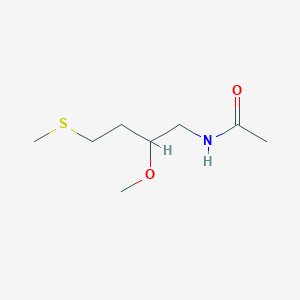![molecular formula C9H8Cl2N4O2 B2357372 2-[2-(2,3-Dichlorophenyl)hydrazinylidene]propanediamide CAS No. 896061-98-6](/img/structure/B2357372.png)
2-[2-(2,3-Dichlorophenyl)hydrazinylidene]propanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Synthesis and Characterization
- Synthesis Techniques: Research by Ramadan (2019) involved the synthesis of various arylidene-hydrazinyl compounds, including those related to 2-[2-(2,3-Dichlorophenyl)hydrazinylidene]propanediamide, emphasizing the importance of specific synthesis techniques and conditions for these compounds (Ramadan, 2019).
- Structural Analysis: Studies like the one by Bustos et al. (2015) have focused on the structural aspects of similar compounds, providing insight into their molecular interactions and stability, which are crucial for their potential applications (Bustos, Alvarez‐Thon, & Baggio, 2015).
Biological Activity
- Antimicrobial Properties: Abdel-Wahab et al. (2012) investigated the antimicrobial activities of aryloxyacetic acid derivatives, closely related to the compound , highlighting their potential in fighting bacterial and fungal infections (Abdel-Wahab, Khidre, & Awad, 2012).
- Cytotoxic Effects: Flefel et al. (2015) examined the cytotoxic effects of certain novel compounds, including those structurally similar to 2-[2-(2,3-Dichlorophenyl)hydrazinylidene]propanediamide, against tumor cell lines, suggesting their potential use in cancer research (Flefel, Abbas, Mageid, & Zaghary, 2015).
Optical and Physical Properties
- Nonlinear Optical Properties: Naseema et al. (2012) explored the third-order nonlinear optical properties of similar propane hydrazides, indicating their potential in optical device applications like optical limiters and switches (Naseema, Manjunatha, Sujith, Umesh, Kalluraya, & Rao, 2012).
Potential Applications in Various Fields
- Actinide Extraction: Cuillerdier et al. (1993) discussed the use of propanediamides in the extraction of actinides for nuclear waste treatment, showcasing the utility of related compounds in environmental and waste management sectors (Cuillerdier, Musikas, & Nigond, 1993).
- Antidepressant Potential: Clark et al. (1979) synthesized and evaluated a series of 2-substituted hydrazinylbenzenesulfonamides, similar to the compound of interest, as potential antidepressant agents, revealing the possibility of its use in mental health treatments (Clark, Clark, Gardner, Gaster, Hadley, Miller, & Shah, 1979).
properties
IUPAC Name |
2-[(2,3-dichlorophenyl)hydrazinylidene]propanediamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2N4O2/c10-4-2-1-3-5(6(4)11)14-15-7(8(12)16)9(13)17/h1-3,14H,(H2,12,16)(H2,13,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUOAYDCFCZEAFF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)NN=C(C(=O)N)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(2,3-Dichlorophenyl)hydrazinylidene]propanediamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[6-[(4-Methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-methylbenzoate](/img/structure/B2357294.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea](/img/structure/B2357295.png)



![3-(3-(4-(2-chlorophenyl)piperazin-1-yl)-3-oxopropyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2357299.png)


![5-chloro-N-(3-{[(2-methoxyethyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(methylthio)-4-pyrimidinecarboxamide](/img/structure/B2357303.png)

![tert-butyl N-[(2S)-2-azidopropyl]carbamate](/img/structure/B2357306.png)

![tert-butyl N-({[4-chloro-3-(trifluoromethyl)phenyl]carbamoyl}methyl)carbamate](/img/structure/B2357311.png)